molecular formula C16H14N4OS B2408885 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(thiophen-2-yl)urea CAS No. 2034401-28-8

1-([2,3'-Bipyridin]-5-ylmethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2408885
CAS No.: 2034401-28-8
M. Wt: 310.38
InChI Key: WQDFSLUMVVMHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-([2,3’-Bipyridin]-5-ylmethyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features a bipyridine moiety and a thiophene ring connected through a urea linkage

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: Potential use in bioimaging or as a probe for studying biological systems.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Used in the development of advanced materials, such as organic semiconductors or photovoltaic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the bipyridine intermediate: This can be achieved through a coupling reaction between two pyridine derivatives.

    Attachment of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction.

    Formation of the urea linkage: This step involves the reaction of an amine with an isocyanate or a carbamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-([2,3’-Bipyridin]-5-ylmethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The bipyridine and thiophene rings can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation reagents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution could introduce various functional groups onto the bipyridine or thiophene rings.

Mechanism of Action

The mechanism of action of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-(thiophen-2-yl)urea would depend on its specific application. For example:

    In catalysis: It may act as a ligand that stabilizes transition metal complexes, facilitating various catalytic processes.

    In biological systems: It could interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A well-known ligand in coordination chemistry.

    Thiourea: A compound with a similar urea linkage but different substituents.

    Thiophene derivatives: Compounds with a thiophene ring that exhibit similar electronic properties.

Uniqueness

1-([2,3’-Bipyridin]-5-ylmethyl)-3-(thiophen-2-yl)urea is unique due to the combination of the bipyridine and thiophene moieties, which confer distinct electronic and structural properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[(6-pyridin-3-ylpyridin-3-yl)methyl]-3-thiophen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-16(20-15-4-2-8-22-15)19-10-12-5-6-14(18-9-12)13-3-1-7-17-11-13/h1-9,11H,10H2,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDFSLUMVVMHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)NC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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